(R,R)-BMS-986397: A Novel CK1α Degrader for the Treatment of Acute Myeloid Leukemia
(R,R)-BMS-986397: A Novel CK1α Degrader for the Treatment of Acute Myeloid Leukemia
(R,R)-BMS-986397 (also known as CC-91633) is a first-in-class, orally bioavailable small molecule that functions as a molecular glue degrader of Casein Kinase 1α (CK1α).[1][2] Developed by Bristol Myers Squibb, this agent is currently under investigation for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndromes (MDS) in patients with functional TP53.[1][3] Preclinical and early clinical data suggest that (R,R)-BMS-986397 holds promise as a targeted therapy for these aggressive hematologic malignancies.[3][4]
Core Mechanism of Action
(R,R)-BMS-986397 acts as a Cereblon (CRBN) E3 ligase modulator (CELMoD).[1][2] It selectively induces the ubiquitination and subsequent proteasomal degradation of CK1α by repurposing the CRL4CRBN E3 ubiquitin ligase complex.[3] The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53.[1][3] Activated p53 then transcriptionally upregulates its target genes, including p21, PUMA, and BAX, which ultimately results in cell cycle arrest and induction of apoptosis in AML blasts.[1][3] Notably, the anti-leukemic activity of (R,R)-BMS-986397 is dependent on the presence of CRBN, CK1α, and a functional, wild-type TP53.[1][3]
dot
Caption: Mechanism of action of (R,R)-BMS-986397 in AML.
Preclinical Efficacy and Quantitative Data
(R,R)-BMS-986397 has demonstrated potent anti-proliferative effects in TP53 wild-type AML cell lines and patient samples.[1][2] The compound selectively degrades CK1α with high potency and shows a favorable pharmacokinetic profile.[4]
| Parameter | Cell Line / Model | Value | Reference |
| CK1α Degradation EC50 | - | 8.0 nM | [4] |
| Anti-proliferative IC50 | MV4-11 (AML cell line) | 20 nM | [4] |
| Anti-proliferative IC50 | GDM-1 (AML cell line) | 15 nM | [4] |
| In Vivo Efficacy | M5 AML-PDX models | Improved mouse survival to >80 days (vs 60 days in VEN/AZA groups) | [3] |
| Combination Therapy IC50 (Median) | Healthy Progenitors (Doublet: BMS-986397 + VEN or AZA) | 291.6 nM | [3][5] |
| Combination Therapy IC50 (Median) | Healthy Progenitors (Triplet: BMS-986397 + VEN + AZA) | 88.1 nM | [3][5] |
Clinical Development and Preliminary Findings
A Phase 1, first-in-human clinical trial (NCT04951778) is currently evaluating the safety, tolerability, and preliminary efficacy of (R,R)-BMS-986397 in patients with relapsed or refractory AML and HR-MDS.[6] The study consists of a dose-escalation (Part A) and a dose-expansion (Part B) phase.[6]
Preliminary results from this ongoing study have shown that (R,R)-BMS-986397 monotherapy is associated with high response rates in patients with R/R HR-MDS and modest activity in R/R AML.[3][7]
| Population | Dose of BMS-986397 | Response Metric | Response Rate | Reference |
| R/R HR-MDS | ≥1.5mg | Complete Remission Rate (CRR) | 57.1% | [3] |
| R/R AML | ≥1.5mg | Overall Response Rate (ORR) | 12.1% | [3] |
| Peripheral Blasts | ≥3mg | Median Reduction | -87.8% | [3][7] |
| CK1α Degradation | ≥1.5mg | In Blasts | Up to 90% | [3][7] |
Key Experimental Protocols
The preclinical evaluation of (R,R)-BMS-986397 involved a series of in vitro and in vivo experiments to elucidate its mechanism of action and anti-leukemic activity.
dot
Caption: Preclinical experimental workflow for (R,R)-BMS-986397.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the anti-proliferative effect of (R,R)-BMS-986397 on AML cell lines.
-
Methodology: A panel of 16 AML cell lines was treated with varying concentrations of (R,R)-BMS-986397, both as a single agent and in combination with venetoclax (VEN) and/or azacitidine (AZA).[5] Cell viability was assessed using standard methods (e.g., CellTiter-Glo®). IC50 values were calculated to determine the concentration required to inhibit 50% of cell growth.
2. Immunoblotting:
-
Objective: To confirm the degradation of CK1α and assess the activation of the p53 pathway.
-
Methodology: AML cell lines were treated with (R,R)-BMS-986397 for specified time points.[1] Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was probed with primary antibodies specific for CK1α, p53, p21, PUMA, BAX, and a loading control (e.g., GAPDH or β-actin). Secondary antibodies conjugated to a detectable marker were used for visualization.
3. Flow Cytometry:
-
Objective: To analyze cell cycle distribution and apoptosis.
-
Methodology: AML cells treated with (R,R)-BMS-986397 were harvested and stained with DNA-binding dyes (e.g., propidium iodide) to analyze cell cycle phases.[1] For apoptosis assessment, cells were stained with Annexin V and a viability dye (e.g., 7-AAD) and analyzed by flow cytometry.
4. CRISPR/Cas9-Mediated Gene Knockout:
-
Objective: To validate the dependency of (R,R)-BMS-986397's activity on CRBN and TP53.
-
Methodology: CRISPR/Cas9 technology was used to generate knockout AML cell lines for CRBN and TP53.[1] These knockout cell lines, along with parental cells, were then treated with (R,R)-BMS-986397 to assess its anti-proliferative and pro-apoptotic effects, thereby confirming the on-target mechanism.
5. In Vivo Xenograft Models:
-
Objective: To evaluate the in vivo anti-tumor efficacy of (R,R)-BMS-986397.
-
Methodology: Subcutaneous or disseminated AML tumor models were established in immunocompromised mice.[2][4] The mice were then treated with (R,R)-BMS-986397 via oral gavage.[2] Tumor growth was monitored, and at the end of the study, tumors were excised for pharmacodynamic analysis (e.g., immunoblotting for CK1α degradation and cleaved caspase-3 induction).[4]
Future Directions
The promising preclinical data and early clinical signals for (R,R)-BMS-986397 in TP53 wild-type AML and HR-MDS warrant further investigation. Ongoing clinical trials will provide a more comprehensive understanding of its safety and efficacy profile. Furthermore, combination studies with other anti-leukemic agents, such as venetoclax and azacitidine, have shown synergistic or additive effects in preclinical models, suggesting potential for future combination therapies to improve patient outcomes.[5][8][9]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
